

# **Application Notes and Protocols: Fear- Potentiated Startle Test with PD 168368**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD 168368 |           |
| Cat. No.:            | B15608582 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The fear-potentiated startle (FPS) paradigm is a widely utilized behavioral assay to study the mechanisms of fear and anxiety. It measures the increase in the amplitude of the startle reflex in the presence of a conditioned fear stimulus.[1][2][3][4] This model is highly valuable for screening anxiolytic compounds and investigating the neural circuits underlying fear conditioning.[4][5]

These application notes provide a detailed protocol for utilizing the selective neuromedin B receptor (NMB-R) antagonist, **PD 168368**, in the fear-potentiated startle test. Neuromedin B (NMB) and its receptor are implicated in the regulation of fear and anxiety, making NMB-R an important target for novel therapeutic agents.[6] **PD 168368** is a potent and selective antagonist for the NMB-R, with a Ki of 15-45 nM.[7][8] By blocking NMB signaling, **PD 168368** is hypothesized to modulate fear expression. The central nucleus of the amygdala, a critical brain region for fear responses, is a key site where NMB-R antagonism may exert its effects.[3] [4][5]

## **Signaling Pathways and Experimental Workflow**

The fear response is primarily mediated by the amygdala.[3] During fear conditioning, a neutral conditioned stimulus (CS), such as a light or tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock.[2][9] This pairing leads to the potentiation of the



startle reflex in the presence of the CS. The neuromedin B system is thought to modulate this circuitry. The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for testing **PD 168368**.



Click to download full resolution via product page

Figure 1: Hypothesized Signaling Pathway of PD 168368 in Fear Potentiation.





Click to download full resolution via product page

Figure 2: Experimental Workflow for the Fear-Potentiated Startle Test with PD 168368.



# **Experimental Protocols Materials and Equipment**

- Subjects: Male Sprague-Dawley rats (250-300g)
- Apparatus: Startle response chambers with a load cell platform to detect whole-body startle, equipped with a loudspeaker for acoustic stimuli, a light source for the conditioned stimulus, and a grid floor for footshock delivery (e.g., SR-LAB, San Diego Instruments).
- Compound: **PD 168368** (solubilized in a suitable vehicle, e.g., 10% DMSO in saline).
- Acoustic Stimulus: White noise generator.
- Visual Stimulus: Light source within the chamber.
- Aversive Stimulus: Electric shock generator.

#### **Procedure**

The procedure consists of three main phases: habituation, fear conditioning, and the fear-potentiated startle test.[9]

Phase 1: Habituation (Day 0)

- Place each rat in a startle chamber for a 10-minute acclimation period.
- Present a series of 30 acoustic startle stimuli (e.g., 105 dB, 40 ms white noise) with a
  variable inter-trial interval (ITI) averaging 30 seconds. This allows for habituation to the
  testing environment and stabilization of the baseline startle response.

Phase 2: Fear Conditioning (Day 1)

- Administer PD 168368 or vehicle solution intraperitoneally (i.p.) 30 minutes prior to the
  conditioning session. The dose range should be determined by pilot studies (e.g., 0.1, 1, 10
  mg/kg).
- Place the animals in the startle chambers. After a 5-minute acclimation period, present 10 trials of the conditioned stimulus (CS), a 3.7-second light, that co-terminates with the



unconditioned stimulus (US), a 0.5-second, 0.6 mA footshock. The ITI should be variable, averaging 3 minutes.

Phase 3: Fear-Potentiated Startle Test (Day 2)

- Administer the same dose of PD 168368 or vehicle as on Day 1, 30 minutes before the test session.
- Place the animals back into the same startle chambers.
- The test session should begin with a 5-minute acclimation period.
- The session consists of two trial types presented in a randomized order:
  - Noise-Alone Trials: The acoustic startle stimulus (105 dB, 40 ms white noise) is presented alone.
  - CS-Noise Trials: The acoustic startle stimulus is presented during the last 40 ms of the 3.7-second light CS.
- A total of 60 trials (30 of each type) should be presented with a variable ITI averaging 30 seconds.

### **Data Presentation and Analysis**

The primary dependent variable is the startle amplitude, measured by the load cell platform. The key measure is the percent fear potentiation, which is calculated for each animal as follows:

% Fear Potentiation = [ (Startle Amplitude on CS-Noise Trials - Startle Amplitude on Noise-Alone Trials) / Startle Amplitude on Noise-Alone Trials ] x 100[9]

This calculation normalizes the data and accounts for individual differences in baseline startle reactivity. Data can be analyzed using a one-way ANOVA to compare the effects of different doses of **PD 168368** on the percent fear potentiation.

#### **Hypothetical Quantitative Data**



The following tables represent hypothetical data from a study investigating the effect of **PD 168368** on fear-potentiated startle.

Table 1: Mean Startle Amplitudes (Arbitrary Units)

| Treatment Group          | N  | Noise-Alone Trials<br>(Mean ± SEM) | CS-Noise Trials<br>(Mean ± SEM) |
|--------------------------|----|------------------------------------|---------------------------------|
| Vehicle                  | 12 | 350 ± 25                           | 650 ± 40                        |
| PD 168368 (0.1<br>mg/kg) | 12 | 345 ± 28                           | 630 ± 38                        |
| PD 168368 (1.0<br>mg/kg) | 12 | 355 ± 30                           | 525 ± 35*                       |
| PD 168368 (10<br>mg/kg)  | 12 | 350 ± 26                           | 450 ± 30**                      |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to Vehicle group on CS-Noise trials.

Table 2: Percent Fear Potentiation

| Treatment Group       | N  | % Fear Potentiation (Mean ± SEM) |
|-----------------------|----|----------------------------------|
| Vehicle               | 12 | 85.7 ± 8.5                       |
| PD 168368 (0.1 mg/kg) | 12 | 82.6 ± 7.9                       |
| PD 168368 (1.0 mg/kg) | 12 | 47.9 ± 6.2*                      |
| PD 168368 (10 mg/kg)  | 12 | 28.6 ± 5.5**                     |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to Vehicle group.

### Conclusion

This document provides a comprehensive protocol for investigating the effects of the NMB-R antagonist **PD 168368** on fear-potentiated startle. Based on the role of the neuromedin B



system in fear and anxiety, it is hypothesized that **PD 168368** will dose-dependently reduce fear-potentiated startle, indicating anxiolytic-like properties. The provided protocols and data tables serve as a guide for researchers designing and interpreting experiments with this compound. It is crucial to note that the presented data is hypothetical and actual results may vary. Appropriate statistical analysis and control groups are essential for valid conclusions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. med-associates.com [med-associates.com]
- 2. Fear-potentiated startle reflex test [panlab.com]
- 3. Fear-potentiated startle Wikipedia [en.wikipedia.org]
- 4. Pharmacological analysis of fear-potentiated startle PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fear-potentiated startle: a neural and pharmacological analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist PD 168368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Fear-Potentiated Startle Test with PD 168368]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608582#fear-potentiated-startle-test-with-pd-168368]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com